![molecular formula C17H17NO4 B1312749 Glycine, N-[(phenylmethoxy)carbonyl]-N-(phenylmethyl)- CAS No. 71922-59-3](/img/structure/B1312749.png)
Glycine, N-[(phenylmethoxy)carbonyl]-N-(phenylmethyl)-
概要
説明
Glycine, N-[(phenylmethoxy)carbonyl]-N-(phenylmethyl)- is a chemical compound with diverse applications in scientific research. It is known for its unique properties, making it an invaluable tool for studying various biological processes and developing new therapeutic interventions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-[(phenylmethoxy)carbonyl]-N-(phenylmethyl)- typically involves the protection of the amino group of glycine with a phenylmethoxycarbonyl (Cbz) group and the subsequent benzylation of the nitrogen atom. The reaction conditions often include the use of base catalysts and organic solvents to facilitate the protection and alkylation steps .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the desired product with minimal impurities .
化学反応の分析
Types of Reactions
Glycine, N-[(phenylmethoxy)carbonyl]-N-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, often using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can remove the protective groups, yielding the free amine form of glycine.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide for deprotection, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various protected and deprotected forms of glycine, as well as substituted derivatives that can be used for further chemical modifications.
科学的研究の応用
Glycine, N-[(phenylmethoxy)carbonyl]-N-(phenylmethyl)- is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Medicine: The compound is explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: It finds applications in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of Glycine, N-[(phenylmethoxy)carbonyl]-N-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate or inhibitor for enzymes, influencing various biochemical processes. The protective groups can be selectively removed to release active glycine, which can then participate in metabolic pathways .
類似化合物との比較
Similar Compounds
- Glycine, N-[(phenylmethoxy)carbonyl]-
- Glycine, N-[(phenylmethoxy)carbonyl]-, hydrazide
- Glycine, N-[(phenylmethoxy)carbonyl]-, 2,5-dioxo-1-pyrrolidinyl ester
Uniqueness
Glycine, N-[(phenylmethoxy)carbonyl]-N-(phenylmethyl)- is unique due to its dual protective groups, which provide enhanced stability and selectivity in chemical reactions. This makes it particularly useful in synthetic chemistry and biochemical studies where controlled deprotection is required .
特性
IUPAC Name |
2-[benzyl(phenylmethoxycarbonyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c19-16(20)12-18(11-14-7-3-1-4-8-14)17(21)22-13-15-9-5-2-6-10-15/h1-10H,11-13H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIHWEWRRKFVMEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC(=O)O)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90461020 | |
| Record name | Glycine, N-[(phenylmethoxy)carbonyl]-N-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90461020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71922-59-3 | |
| Record name | Glycine, N-[(phenylmethoxy)carbonyl]-N-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90461020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzyl Alcohol](/img/structure/B1312667.png)
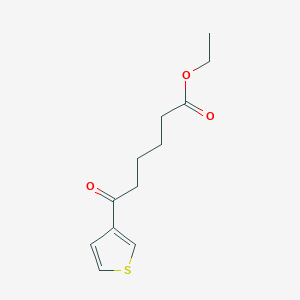
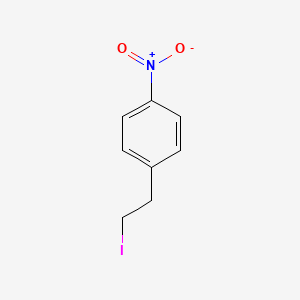
![(Z)-but-2-enedioic acid;5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B1312672.png)

![6-Fluorobenzo[d]isoxazol-3(2H)-one](/img/structure/B1312674.png)
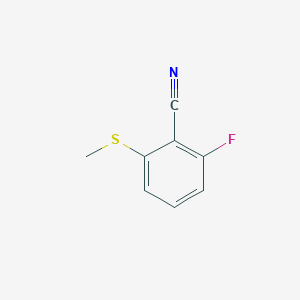
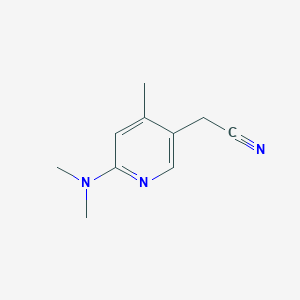
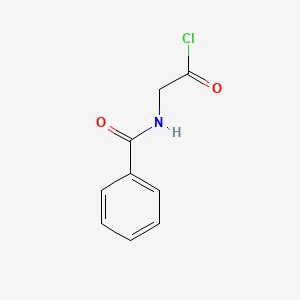
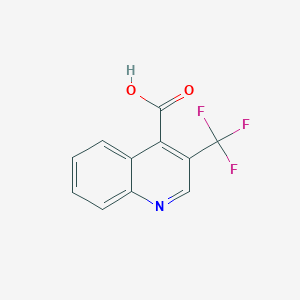
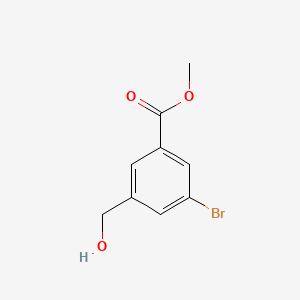
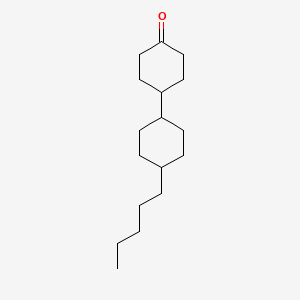
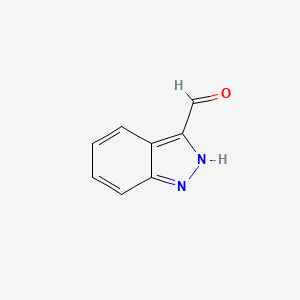
![5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B1312695.png)
